molecular formula C7H10O B14520650 5-(Ethenyloxy)pent-1-yne CAS No. 62599-98-8

5-(Ethenyloxy)pent-1-yne

Cat. No.: B14520650
CAS No.: 62599-98-8
M. Wt: 110.15 g/mol
InChI Key: TUCYLCZCZNLYFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethenyloxy)pent-1-yne: is an organic compound characterized by the presence of both an alkyne and an ether functional group. The structure of this compound includes a five-carbon chain with a triple bond at the first carbon and an ethenyloxy group attached to the fifth carbon. This unique combination of functional groups makes it an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Ethenyloxy)pent-1-yne can be achieved through several methods:

    Alkylation of Acetylide Anions: This method involves the reaction of an acetylide anion with an alkyl halide.

    Elimination Reactions of Dihalides: Another method involves the elimination of dihalides.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Halogenation: Halogens (Cl₂, Br₂) in the presence of a solvent like dichloromethane.

    Hydrogenation: Hydrogen gas with catalysts like Pd/C or Lindlar’s catalyst.

    Nucleophilic Substitution: Alkyl halides and strong nucleophiles like sodium amide.

Major Products:

    Haloalkenes and Dihalides: From addition reactions.

    Alkenes and Alkanes: From reduction reactions.

    Substituted Ethers: From nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-(Ethenyloxy)pent-1-yne in chemical reactions involves the interaction of its functional groups with various reagents:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 5-(Ethenyloxy)pent-1-yne stands out due to the presence of both an alkyne and an ether functional group, which allows it to participate in a wider range of chemical reactions compared to simple alkynes. This dual functionality makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

62599-98-8

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

5-ethenoxypent-1-yne

InChI

InChI=1S/C7H10O/c1-3-5-6-7-8-4-2/h1,4H,2,5-7H2

InChI Key

TUCYLCZCZNLYFM-UHFFFAOYSA-N

Canonical SMILES

C=COCCCC#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.